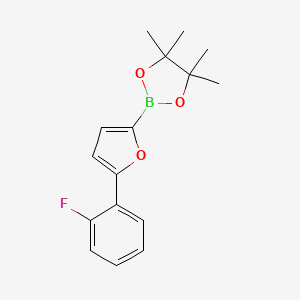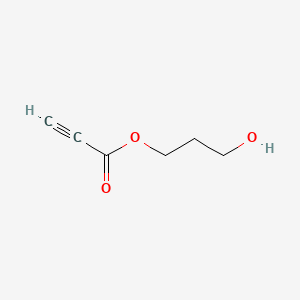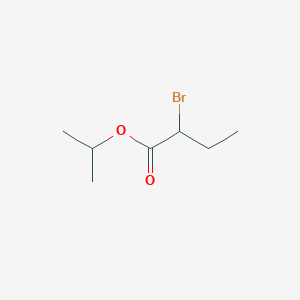
Isopropyl 2-bromobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 2-bromobutanoate is an organic compound with the molecular formula C₇H₁₃BrO₂. It is an ester derived from butanoic acid and isopropanol, where the hydrogen atom of the carboxyl group is replaced by a bromine atom. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isopropyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the esterification reaction followed by purification steps such as distillation under reduced pressure to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl 2-bromobutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include 2-hydroxybutanoate, 2-aminobutanoate, or 2-thiobutanoate.
Reduction: The major product is 2-butanol.
Hydrolysis: The products are 2-bromobutanoic acid and isopropanol.
Aplicaciones Científicas De Investigación
Isopropyl 2-bromobutanoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the synthesis of drug molecules due to its reactivity.
Material Science: Used in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential use in biochemical assays.
Mecanismo De Acción
The mechanism of action of isopropyl 2-bromobutanoate involves its reactivity as an ester and a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions are facilitated by the presence of specific enzymes or chemical reagents that target the ester or bromine functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-bromobutanoate: Similar structure but with an ethyl group instead of an isopropyl group.
Methyl 2-bromobutanoate: Similar structure but with a methyl group instead of an isopropyl group.
Isopropyl 2-chlorobutanoate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Isopropyl 2-bromobutanoate is unique due to its specific combination of an isopropyl ester and a bromine atom, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromine atom makes it more reactive in nucleophilic substitution reactions compared to its chlorine analogs, and the isopropyl group provides steric hindrance that can influence the reaction pathways and products.
Propiedades
Número CAS |
6291-98-1 |
|---|---|
Fórmula molecular |
C7H13BrO2 |
Peso molecular |
209.08 g/mol |
Nombre IUPAC |
propan-2-yl 2-bromobutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-4-6(8)7(9)10-5(2)3/h5-6H,4H2,1-3H3 |
Clave InChI |
XSRQGXVWFDYHQT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OC(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



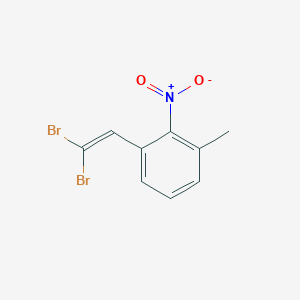
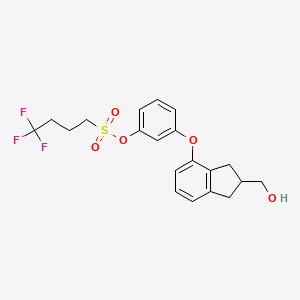
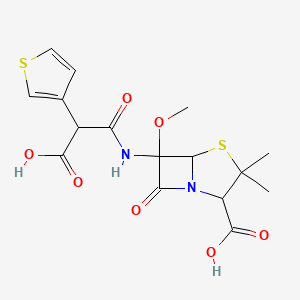
![1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116738.png)
![[6-[6-[[(4R,7R,9R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B14116753.png)
![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate](/img/structure/B14116755.png)
![2-(3,4,5-Trimethoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B14116757.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14116758.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14116763.png)
![(12-Hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) benzoate](/img/structure/B14116765.png)
